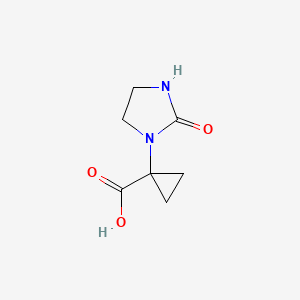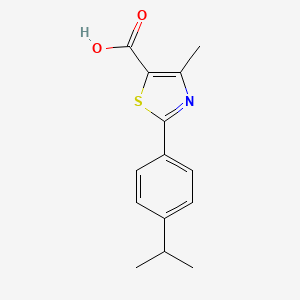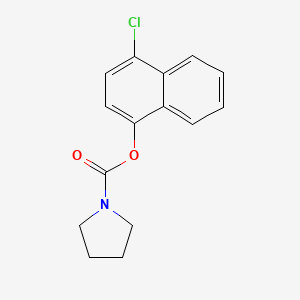
4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidin umfasst typischerweise die Bildung des Triazolrings, gefolgt von seiner Anlagerung an den Piperidinring. Eine übliche Methode ist die Cyclisierung geeigneter Hydrazinderivate mit 4-Fluorbenzaldehyd zur Bildung des Triazolrings, der dann unter geeigneten Bedingungen mit Piperidin umgesetzt wird .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung können die Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Triazol- oder Piperidinringe zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Triazoloxiden führen, während Substitutionsreaktionen neue funktionelle Gruppen in den Fluorphenylring einführen können.
Wissenschaftliche Forschungsanwendungen
4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Hemmung von Enzymen und Rezeptorbindung verwendet werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidin beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Fluorphenylgruppe kann die Bindungsaffinität erhöhen, während der Triazolring an Wasserstoffbrückenbindungen und anderen Interaktionen beteiligt sein kann. Diese Interaktionen können die Aktivität des Ziels modulieren und so zu den gewünschten therapeutischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Triazol- und Piperidinderivate, wie z. B.:
- 4-(4-Fluorbenzyl)piperidin
- Triazol-Pyrimidin-Hybride
- Pyrrolidinderivate
Einzigartigkeit
4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidin ist einzigartig aufgrund der spezifischen Kombination des Triazol- und Piperidinrings mit einer Fluorphenylgruppe. Diese Kombination kann zu einzigartigen pharmakologischen Eigenschaften führen, wie z. B. erhöhter Bindungsaffinität und Spezifität für bestimmte molekulare Ziele .
Eigenschaften
Molekularformel |
C13H15FN4 |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
4-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C13H15FN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2,(H,16,17,18) |
InChI-Schlüssel |
YPOFXKKWXUGGTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide](/img/structure/B12125175.png)



![2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid](/img/structure/B12125212.png)

![3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12125226.png)
![3-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B12125230.png)

![2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12125237.png)
![2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125247.png)


![3-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B12125265.png)
